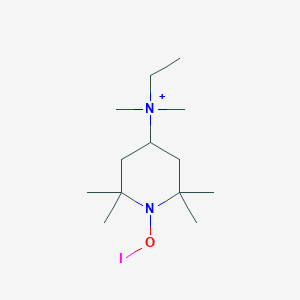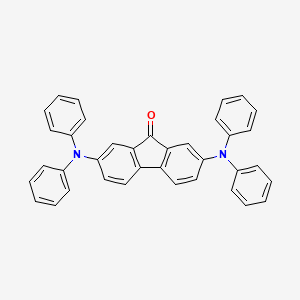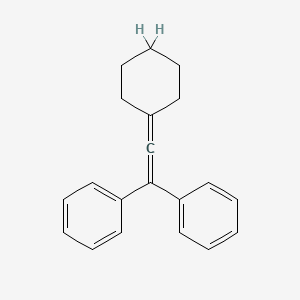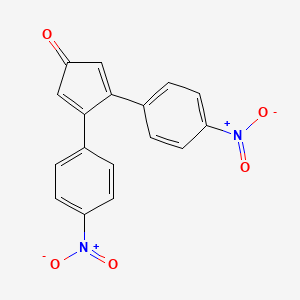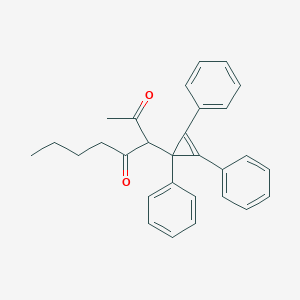
2,4-Dichloro-1-(2-methoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a 2-methoxyethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(2-methoxyethoxy)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
化学反応の分析
Types of Reactions: 2,4-Dichloro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield compounds like 2,4-dihydroxy-1-(2-methoxyethoxy)benzene.
- Oxidation can produce 2,4-dichloro-1-(2-methoxyethoxy)benzoic acid.
- Reduction can result in 1-(2-methoxyethoxy)benzene.
科学的研究の応用
2,4-Dichloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
類似化合物との比較
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the ethoxy group.
2,4-Dichlorotoluene: Contains a methyl group instead of the methoxyethoxy group.
1,2-Dichlorobenzene: Chlorine atoms are adjacent, and it lacks the methoxyethoxy group
Uniqueness: 2,4-Dichloro-1-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine atoms and the 2-methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
119015-50-8 |
|---|---|
分子式 |
C9H10Cl2O2 |
分子量 |
221.08 g/mol |
IUPAC名 |
2,4-dichloro-1-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChIキー |
UXPXOISEGGABTB-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

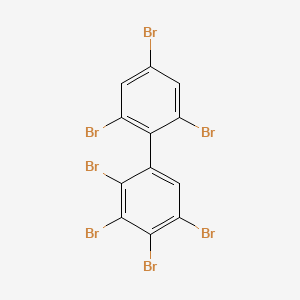
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

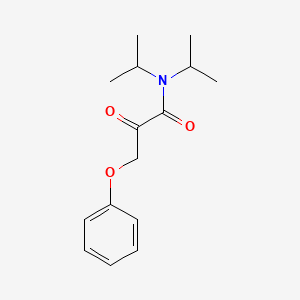
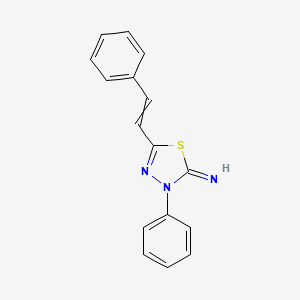
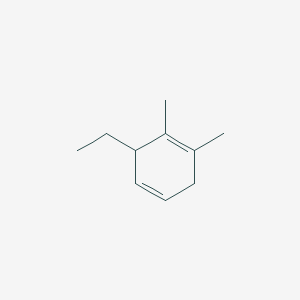
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
